molecular formula C11H11NO4 B1397421 Methyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate CAS No. 1017273-27-6

Methyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate

Cat. No.: B1397421
CAS No.: 1017273-27-6
M. Wt: 221.21 g/mol
InChI Key: UVYQPYVFLNZDDX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as “Methyl 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate”, involves the use of a base such as DBU (1,8-diazabicyclo [5.4.0]undec-7-ene) for achieving a regioselective O-alkylation of 2-aminophenols with 2-bromoalkanoates to give an acyclic intermediate . This subsequently undergoes an intermolecular amidation reaction to furnish the desired 2-alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines .

Scientific Research Applications

Enantioselective Synthesis and Peptidomimetic Building Blocks

  • Methyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate has been utilized in the stereoselective synthesis of carboxylic acids, carboxylates, and carboxamides. These compounds are significant as they serve as enantiomerically and diastereomerically pure peptidomimetic building blocks, which are essential in the development of new peptide-based drugs and therapeutic agents (Hrast, Mrcina, & Kikelj, 1999).

Antimicrobial and Antioxidant Properties

  • The compound has been employed in the synthesis of benzoxazinyl pyrazolone arylidenes, demonstrating potent antimicrobial and antioxidant properties. This application is particularly relevant in the search for new antibacterial and antioxidant agents (Sonia, Thachil, Parameswaran, & Kochupappy, 2013).

Lipase-Catalyzed Resolution Studies

  • In scientific research, the compound has been used in lipase-catalyzed resolution studies. These studies involve the stereoselective deacetylation of acetoxyethyl moiety present in the molecule, contributing to the understanding of enzymatic selectivity and efficiency (Prasad et al., 2006).

Novel Synthesis Approaches

  • The compound has played a role in the development of novel synthesis approaches for peptidomimetic building blocks. This includes general synthesis methods from corresponding carboxylates through carbanion oxidation, expanding the range of available peptidomimetic compounds for research and drug development (Štefanić, Turnšek, & Kikelj, 2003).

Application in Serotonin Receptor Research

  • This chemical has been instrumental in the design and synthesis of compounds acting as serotonin-3 receptor antagonists. Such research has implications in the development of treatments for conditions influenced by serotonin receptors (Kuroita, Sakamori, & Kawakita, 1996).

Photochemical Transformations

  • The compound has been the subject of studies involving unique photochemical transformations, leading to the formation of β-lactam compounds. Such research is significant in the field of organic chemistry and drug synthesis (Marubayashi et al., 1992).

Properties

IUPAC Name

methyl 4-methyl-3-oxo-1,4-benzoxazine-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c1-12-8-5-3-4-7(11(14)15-2)10(8)16-6-9(12)13/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVYQPYVFLNZDDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)COC2=C(C=CC=C21)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

K2CO3 (6.66 mmol) is added to a solution of 3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-8-carboxylic acid methyl ester (2.90 mmol) in DMF (10 mL). After 30 min methyl iodide (5.79 mmol) is added and the mixture is stirred for 2 h at 75° C. Cold water and EtOAc are added, the layers are separated and the aq. layer is extracted with EtOAc. The combined organic layers are washed with water and brine, dried over MgSO4 and concentrated in vacuo to give a crude product which is used without further purification. LC-MS: tR=0.76 min; [M+H]+=222.2.
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Quantity
6.66 mmol
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reactant
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2.9 mmol
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reactant
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Quantity
10 mL
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solvent
Reaction Step One
Quantity
5.79 mmol
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reactant
Reaction Step Two
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Quantity
0 (± 1) mol
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reactant
Reaction Step Three
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0 (± 1) mol
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Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate
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Methyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate
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Methyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate
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Methyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate
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Methyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate
Reactant of Route 6
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Methyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate

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